molecular formula C21H19ClF3N3O3 B12783180 Temafloxacin hydrochloride, (S)- CAS No. 130982-83-1

Temafloxacin hydrochloride, (S)-

Cat. No.: B12783180
CAS No.: 130982-83-1
M. Wt: 453.8 g/mol
InChI Key: DDVJEYDLTXRYAJ-MERQFXBCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of temafloxacin hydrochloride involves the regiospecific displacement of the 4-fluoro group of 2,4,5-trifluoroacetophenone by 2-methylpiperazine to produce the key intermediate, 2,5-difluoro-4-(3-methylpiperazin-1-yl)acetophenone. This intermediate is then converted to temafloxacin hydrochloride via an intramolecular nucleophilic displacement cyclization reaction .

Industrial Production Methods

A novel process for preparing temafloxacin hydrochloride from ethyl 2,4-dichloro-5-fluorobenzoylacetate provides a more efficient and cost-effective method for producing polyfluorinated quinolone antibacterial agents .

Chemical Reactions Analysis

Types of Reactions

Temafloxacin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted derivatives of temafloxacin hydrochloride .

Mechanism of Action

The bactericidal action of temafloxacin hydrochloride results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase is the primary quinolone target for gram-negative bacteria, while topoisomerase IV is the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing, thereby inhibiting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

  • Ciprofloxacin
  • Ofloxacin
  • Difloxacin

Comparison

Temafloxacin hydrochloride is as active as ciprofloxacin and difloxacin against staphylococci and streptococci. it is two to four times less active than ciprofloxacin against gram-negative enteric bacteria and Pseudomonas aeruginosa. Temafloxacin hydrochloride has shown improved activity against pneumococci and has significant advantages in treating infections in smokers and the elderly .

Conclusion

Temafloxacin hydrochloride, (S)-, is a potent fluoroquinolone antibiotic with broad-spectrum antibacterial activity. Despite its withdrawal from the market due to adverse reactions, it remains a valuable compound for scientific research and the development of new antibacterial agents.

Properties

CAS No.

130982-83-1

Molecular Formula

C21H19ClF3N3O3

Molecular Weight

453.8 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H/t11-;/m0./s1

InChI Key

DDVJEYDLTXRYAJ-MERQFXBCSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl

Origin of Product

United States

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